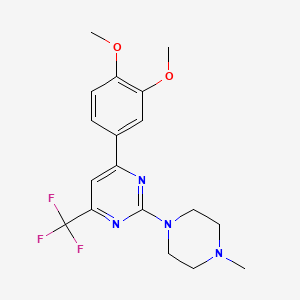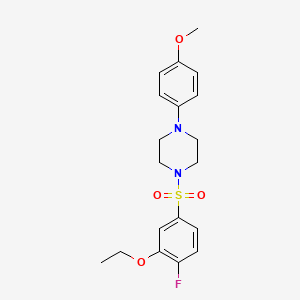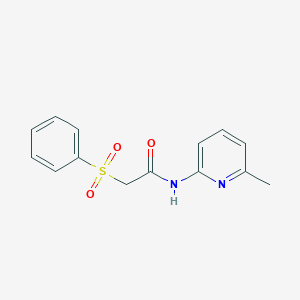![molecular formula C15H23N3O3S B4244149 N-[4-(propylsulfamoyl)phenyl]piperidine-1-carboxamide](/img/structure/B4244149.png)
N-[4-(propylsulfamoyl)phenyl]piperidine-1-carboxamide
Übersicht
Beschreibung
N-[4-(propylsulfamoyl)phenyl]piperidine-1-carboxamide is a chemical compound with a complex structure that includes a sulfonyl group, a phenyl ring, and a piperidinecarboxamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(propylsulfamoyl)phenyl]piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-aminophenylsulfonyl chloride with propylamine to form N-[4-[(propylamino)sulfonyl]phenyl]amine. This intermediate is then reacted with piperidine-1-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(propylsulfamoyl)phenyl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and catalysts such as aluminum chloride are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
N-[4-(propylsulfamoyl)phenyl]piperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N-[4-(propylsulfamoyl)phenyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenyl ring and piperidinecarboxamide moiety may also contribute to the compound’s overall biological activity by interacting with different pathways and molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{4-[(4-Aminophenyl)sulfonyl]phenyl}propanamide: This compound has a similar structure but with a propanamide group instead of a piperidinecarboxamide moiety.
N-[4-[(4-Aminophenyl)sulfonyl]phenyl]-N-propylamine: This compound features a propylamine group instead of a piperidinecarboxamide moiety.
Uniqueness
N-[4-(propylsulfamoyl)phenyl]piperidine-1-carboxamide is unique due to the presence of the piperidinecarboxamide moiety, which can influence its chemical reactivity and biological activity. This structural difference can lead to distinct interactions with molecular targets and potentially different applications in research and industry.
Eigenschaften
IUPAC Name |
N-[4-(propylsulfamoyl)phenyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-2-10-16-22(20,21)14-8-6-13(7-9-14)17-15(19)18-11-4-3-5-12-18/h6-9,16H,2-5,10-12H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHWXCHIYIYNPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B4244076.png)

![2-[4-(Ethylaminomethyl)phenoxy]acetamide;hydrochloride](/img/structure/B4244105.png)
![{3-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propyl}formamide](/img/structure/B4244109.png)
![N-[1-(1-propylbenzimidazol-2-yl)ethyl]formamide](/img/structure/B4244110.png)
![3-Ethylsulfanyl-8-fluoro-5-methyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B4244124.png)
![2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B4244132.png)
![2,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4244135.png)
![1-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-1,2,3-benzotriazole](/img/structure/B4244144.png)

![N-cyclohexyl-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}thio)acetamide](/img/structure/B4244150.png)

![ETHYL 2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETATE](/img/structure/B4244161.png)
![2-{2-ethoxy-4-[(methylamino)methyl]phenoxy}-N-methylpropanamide hydrochloride](/img/structure/B4244167.png)
